molecular formula C8H5FN4 B14074317 1,2,4,5-Tetrazine, 3-(2-fluorophenyl)- CAS No. 56108-14-6

1,2,4,5-Tetrazine, 3-(2-fluorophenyl)-

Cat. No.: B14074317
CAS No.: 56108-14-6
M. Wt: 176.15 g/mol
InChI Key: OWBYLDAXPCCXNL-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrazine, 3-(2-fluorophenyl)- is a derivative of 1,2,4,5-tetrazine, a nitrogen-rich heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-tetrazine derivatives typically involves the cyclization of nitriles with hydrazine, followed by oxidation. For 3-(2-fluorophenyl)-1,2,4,5-tetrazine, the process begins with the reaction of 2-fluorobenzonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the tetrazine ring, followed by oxidation to yield the final product .

Industrial Production Methods

Industrial production methods for 1,2,4,5-tetrazine derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetrazine, 3-(2-fluorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrazines, pyridazines, and other heterocyclic compounds .

Mechanism of Action

The mechanism of action of 1,2,4,5-tetrazine, 3-(2-fluorophenyl)- involves its ability to participate in inverse electron demand Diels-Alder (iEDDA) reactions. This reaction mechanism allows the compound to form stable adducts with strained alkenes or alkynes, making it useful for bioorthogonal chemistry applications. The molecular targets and pathways involved include the formation of covalent bonds with biomolecules, enabling precise labeling and imaging .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4,5-Tetrazine, 3-(2-fluorophenyl)- is unique due to the presence of the fluorophenyl group, which enhances its reactivity and specificity in chemical reactions. This makes it particularly valuable in applications requiring high precision, such as bioorthogonal chemistry and imaging .

Properties

CAS No.

56108-14-6

Molecular Formula

C8H5FN4

Molecular Weight

176.15 g/mol

IUPAC Name

3-(2-fluorophenyl)-1,2,4,5-tetrazine

InChI

InChI=1S/C8H5FN4/c9-7-4-2-1-3-6(7)8-12-10-5-11-13-8/h1-5H

InChI Key

OWBYLDAXPCCXNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=CN=N2)F

Origin of Product

United States

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